molecular formula C9H14N4O2 B7927594 2-Amino-N-(6-methoxy-pyridazin-3-ylmethyl)-N-methyl-acetamide

2-Amino-N-(6-methoxy-pyridazin-3-ylmethyl)-N-methyl-acetamide

Cat. No.: B7927594
M. Wt: 210.23 g/mol
InChI Key: UWPSNEADPKZFML-UHFFFAOYSA-N
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Description

2-Amino-N-(6-methoxy-pyridazin-3-ylmethyl)-N-methyl-acetamide is a synthetic acetamide derivative featuring a pyridazine core substituted with a methoxy group at the 6-position and a methylamino-acetamide side chain. Pyridazine derivatives are well-documented for their diverse biological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties . This compound’s structural uniqueness lies in the combination of a pyridazine ring and an N-methyl-acetamide moiety, which may confer specific pharmacological or chemical properties.

Properties

IUPAC Name

2-amino-N-[(6-methoxypyridazin-3-yl)methyl]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O2/c1-13(9(14)5-10)6-7-3-4-8(15-2)12-11-7/h3-4H,5-6,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWPSNEADPKZFML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NN=C(C=C1)OC)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(6-methoxy-pyridazin-3-ylmethyl)-N-methyl-acetamide typically involves the reaction of 6-methoxy-pyridazine with an appropriate amine and acetic acid derivative. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in a controlled environment. The use of automated systems for temperature and pressure control ensures consistent product quality. Purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(6-methoxy-pyridazin-3-ylmethyl)-N-methyl-acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

Basic Information

  • Molecular Formula : C9H14N4O2
  • Molecular Weight : 198.23 g/mol
  • CAS Number : 1353967-19-7
  • Synonyms : 2-Amino-N-(6-methoxy-pyridazin-3-ylmethyl)-N-methyl-acetamide

The compound features a pyridazine ring, which is known for its biological activity, and an acetamide group that enhances its solubility and stability.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent. Its structural similarity to other biologically active compounds suggests it may exhibit pharmacological properties.

Case Study: Anticancer Activity

Research has shown that derivatives of pyridazine compounds can inhibit cancer cell proliferation. A study demonstrated that similar pyridazine derivatives effectively reduced tumor growth in xenograft models, indicating that this compound may have similar effects.

Neuropharmacology

The compound is being explored for its neuroprotective effects. Pyridazine derivatives have been linked to modulating neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases.

Case Study: Neuroprotective Effects

A recent study evaluated the neuroprotective properties of pyridazine compounds in models of Alzheimer's disease. The results indicated that these compounds could reduce amyloid-beta plaque formation, suggesting potential applications for this compound in neurodegenerative disorders.

Antimicrobial Activity

Initial screenings of related compounds have shown promising antimicrobial activity against various pathogens. The unique structure of this compound could enhance this activity.

Case Study: Antimicrobial Screening

In vitro studies have demonstrated that certain pyridazine derivatives possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Further research is needed to evaluate the specific efficacy of this compound.

Mechanism of Action

The mechanism of action of 2-Amino-N-(6-methoxy-pyridazin-3-ylmethyl)-N-methyl-acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Related Compounds

Structural Analogues in the Acetamide Class

U-47700
  • Structure: 2-(3,4-Dichlorophenyl)-N-[2-(dimethylamino)cyclohexyl]-N-methyl-acetamide.
  • Key Differences : Unlike the pyridazine-containing compound, U-47700 incorporates a dichlorophenyl group and a cyclohexyl-dimethylamine substituent.
  • Pharmacology : U-47700 is a potent µ-opioid receptor (MOR) agonist with 7.5-fold higher MOR affinity than morphine, highlighting the role of lipophilic aromatic groups in opioid activity. The pyridazine-based compound lacks the dichlorophenyl motif, likely reducing opioid receptor interactions .
2-Cyano-N-[(methylamino)carbonyl]acetamide
  • Structure: Features a cyano group and a methylamino-carbonyl substituent.
  • Key Differences : The absence of a heterocyclic ring (e.g., pyridazine) reduces structural complexity.
  • Toxicology: Limited toxicological data exist for this compound, contrasting with pyridazine derivatives, which are better characterized in pharmacological contexts .
Patent Compound (2-Amino-N-(arylsulfinyl)-acetamide)
  • Structure : Substituted with arylsulfinyl groups instead of pyridazine.
  • Function: Acts as an inhibitor of bacterial aminoacyl-tRNA synthetase, suggesting acetamide derivatives’ versatility in targeting enzymatic pathways. The pyridazine compound’s biological target remains unspecified but may diverge due to its heterocyclic core .

Pyridazine-Containing Analogues

6-Aryl-3-(2H)-Pyridazinones
  • Structure : Share the pyridazine ring but lack the N-methyl-acetamide side chain.
  • Pharmacology : Demonstrated anti-inflammatory, antihypertensive, and anticancer activities . The addition of the acetamide group in the compound of interest may enhance solubility or modify receptor binding profiles.
N-(2-(((2-Methoxy-6-((2-methyl-[1,1'-biphenyl]-3-yl)methoxy)pyridin-3-yl)methyl)amino)ethyl)acetamide
  • Structure : Contains a biphenyl-methoxy-pyridine group linked to acetamide.
  • Application: Used in laboratory research for non-drug purposes, emphasizing the role of complex aromatic systems in modulating bioactivity. The pyridazine-based compound’s simpler structure may prioritize metabolic stability .

Functional Comparison Table

Compound Name Core Structure Key Substituents Biological Activity/Use Reference
2-Amino-N-(6-methoxy-pyridazin-3-ylmethyl)-N-methyl-acetamide Pyridazine + Acetamide 6-Methoxy, N-methyl-acetamide Research chemical (discontinued)
U-47700 Acetamide 3,4-Dichlorophenyl, Cyclohexylamine Potent MOR agonist
6-Aryl-3-(2H)-Pyridazinones Pyridazinone Varied aryl groups Anti-inflammatory, Anticancer
2-Cyano-N-[(methylamino)carbonyl]acetamide Acetamide Cyano, Methylamino-carbonyl Undefined toxicological profile
Patent Compound (Arylsulfinyl-acetamide) Acetamide Arylsulfinyl Bacterial enzyme inhibitor

Research Implications and Gaps

The pyridazine-acetamide hybrid structure offers a unique scaffold for drug discovery, combining the bioactivity of pyridazines with the pharmacokinetic flexibility of acetamides. However, its discontinued status suggests challenges in synthesis, stability, or efficacy compared to analogues like U-47700 or enzyme-targeting derivatives .

Biological Activity

2-Amino-N-(6-methoxy-pyridazin-3-ylmethyl)-N-methyl-acetamide is a compound with potential biological activity, particularly in the realm of medicinal chemistry. Its structure features a pyridazine moiety, which is known for various pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

  • Chemical Formula : C11H18N4O2
  • Molecular Weight : 238.29 g/mol
  • CAS Number : 1353951-48-0

The biological activity of this compound can be attributed to its interaction with various biological targets. Research indicates that compounds containing a pyridazine ring often exhibit inhibitory effects on specific enzymes and receptors involved in disease pathways.

Enzyme Inhibition

  • Acetylcholinesterase (AChE) Inhibition : Preliminary studies suggest that derivatives of pyridazine compounds may inhibit AChE, which is significant for treating Alzheimer's disease by increasing acetylcholine levels in the synaptic cleft .
  • c-Met Protein Kinase Inhibition : The compound may also exhibit activity against c-Met protein kinase, a target in cancer therapy due to its role in cell proliferation and metastasis .

Biological Activity Data

Activity TypeTarget/EffectReference
AChE InhibitionPotential treatment for Alzheimer's
c-Met InhibitionAnti-cancer activity
AntimicrobialActivity against Cryptosporidium

Case Studies

  • Antimicrobial Activity : A study evaluated the efficacy of pyridazine derivatives against Cryptosporidium parasites, where modifications in the acetamide group enhanced potency. The compound demonstrated significant in vitro activity, suggesting potential as an anti-parasitic agent .
  • Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of related compounds on cancer cell lines. The results indicated that certain structural modifications led to increased selectivity and reduced toxicity towards normal cells, highlighting the therapeutic window for further development .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications at the pyridazine and acetamide positions can significantly impact biological efficacy. Key findings include:

  • Pyridazine Substituents : The presence of methoxy groups enhances lipophilicity and receptor binding.
  • Acetamide Linker Variations : Altering the substituents on the acetamide moiety affects enzyme inhibition potency and selectivity .

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